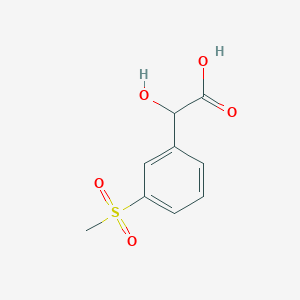
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a phenyl ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methanesulfonylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methanesulfonylbenzaldehyde is first converted to a corresponding alcohol via reduction using a reducing agent such as sodium borohydride (NaBH4).
Oxidation to Carboxylic Acid: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions.
Hydroxylation: Finally, the hydroxylation of the carboxylic acid is achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学的研究の応用
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. Pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(4-methanesulfonylphenyl)acetic acid: Similar structure but with the methanesulfonyl group in the para position.
2-Hydroxy-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine substituent instead of a methanesulfonyl group.
2-Hydroxy-2-(3-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C9H10O5S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
2-hydroxy-2-(3-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
InChIキー |
RQIBOTICONGIPH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















